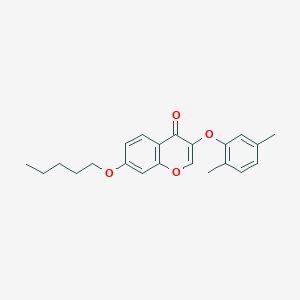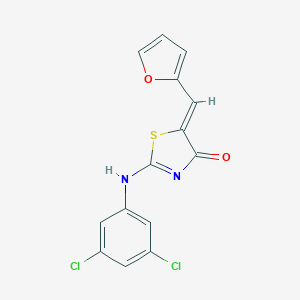
3-(2,5-dimethylphenoxy)-7-(pentyloxy)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethylphenoxy)-7-(pentyloxy)-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids. This compound is also known as flavone-8-acetic acid (FAA) and has been extensively studied for its potential therapeutic applications in cancer treatment. The synthesis method of this compound involves the use of chemical reactions and has been optimized to obtain high yields. Scientific research has shown that FAA exhibits potent anti-tumor activity, and its mechanism of action involves the induction of tumor necrosis and inhibition of angiogenesis.
Mecanismo De Acción
The mechanism of action of FAA involves the induction of tumor necrosis and inhibition of angiogenesis. FAA has been found to activate the immune system and induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines play a crucial role in the induction of tumor necrosis and the inhibition of angiogenesis. FAA has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in tumor invasion and metastasis, and the inhibition of MMPs by FAA can prevent tumor growth and metastasis.
Biochemical and Physiological Effects:
FAA has been found to exhibit various biochemical and physiological effects in preclinical models of cancer. It has been found to induce tumor necrosis and inhibit angiogenesis, which are essential processes for tumor growth and metastasis. Additionally, FAA has been found to enhance the immune response against cancer cells and sensitize cancer cells to chemotherapy and radiation therapy. FAA has also been found to inhibit the activity of MMPs, which are enzymes involved in the degradation of extracellular matrix proteins. The inhibition of MMPs by FAA can prevent tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FAA in lab experiments include its potent anti-tumor activity, its ability to enhance the immune response against cancer cells, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, FAA has been found to inhibit the activity of MMPs, which are enzymes involved in the degradation of extracellular matrix proteins. The inhibition of MMPs by FAA can prevent tumor growth and metastasis.
The limitations of using FAA in lab experiments include its toxicity and the need for optimization of the synthesis method to obtain high yields. Additionally, the mechanism of action of FAA is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Direcciones Futuras
For the research on FAA include the optimization of the synthesis method to obtain high yields, the elucidation of its molecular targets and signaling pathways, and the development of more potent analogs with improved pharmacokinetic properties. Additionally, the combination of FAA with other anti-cancer agents such as chemotherapy and radiation therapy should be explored to enhance its therapeutic efficacy. The use of FAA in clinical trials for the treatment of cancer should also be investigated to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 3-(2,5-dimethylphenoxy)-7-(pentyloxy)-4H-chromen-4-one involves the reaction of 2,5-dimethylphenol with pentyloxyacetic anhydride in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using chromatography techniques. The yield of this reaction can be optimized by varying the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
FAA has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in various preclinical models of cancer. FAA has been found to induce tumor necrosis and inhibit angiogenesis, which are essential processes for tumor growth and metastasis. Additionally, FAA has been found to enhance the immune response against cancer cells and sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
Fórmula molecular |
C22H24O4 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3-(2,5-dimethylphenoxy)-7-pentoxychromen-4-one |
InChI |
InChI=1S/C22H24O4/c1-4-5-6-11-24-17-9-10-18-20(13-17)25-14-21(22(18)23)26-19-12-15(2)7-8-16(19)3/h7-10,12-14H,4-6,11H2,1-3H3 |
Clave InChI |
HVJUWCMSYDCNFM-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=C(C=CC(=C3)C)C |
SMILES canónico |
CCCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=C(C=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide](/img/structure/B284619.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B284621.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B284623.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284624.png)
![N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)
![N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
![N-[(3,4-dichlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B284636.png)
![2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol](/img/structure/B284640.png)
![2-benzyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B284641.png)
![4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284644.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B284647.png)

![(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B284649.png)
![5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
